5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound with a molecular formula of C21H18N2O6S This compound is characterized by its unique structure, which includes a furan ring, a methoxybenzenesulfonyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzenesulfonyl group: This step typically involves sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like pyridine.
Formation of the oxadiazole ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives and compounds with similar functional groups. Some examples are:
5-{5-[(4-methoxyphenyl)-2-furyl]methylene}-2,4,6 (1H,3H,5H)-pyrimidinetrione: This compound has a similar furan and methoxyphenyl structure but differs in the presence of a pyrimidinetrione ring.
N-arylsulfonyl-3-acetylindole derivatives: These compounds share the arylsulfonyl group but have different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-26-15-6-9-18(10-7-15)30(24,25)13-17-8-11-19(28-17)21-22-20(23-29-21)14-4-3-5-16(12-14)27-2/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZNERPRXGAYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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